Tacapenem

描述

准备方法

塔卡朋的合成涉及多个步骤。 其中一条合成路线包括用甲磺酰氯和三乙胺在吡啶中对4(S)-羟基吡咯烷-2-酮进行甲磺酰化,然后在回流的乙腈中用乙酸钾处理 . 所得化合物经过水解、缩合和氢解得到最终产物 . 工业生产方法可能有所不同,但通常遵循类似的合成路线,并优化反应条件以确保高产率和纯度。

化学反应分析

塔卡朋会经历各种化学反应,包括:

氧化: 塔卡朋在特定条件下可以氧化形成不同的氧化产物。

还原: 可以进行还原反应以改变化合物内的官能团。

这些反应中常用的试剂包括甲磺酰氯、三乙胺、乙酸钾和甲醇钠 . 由这些反应形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Chemical and Biological Research

Tacapenem serves as a valuable model compound in various areas of research:

- Antibacterial Mechanism Studies : Researchers investigate this compound’s mechanism of action, which involves binding to penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis. This action is crucial for understanding resistance mechanisms in bacteria.

- Stability Studies : Its high stability against β-lactamases makes this compound a key subject in studies aimed at developing new antibiotics that can overcome resistance.

- Pharmacokinetics and Drug Development : this compound is utilized in pharmacokinetic studies to explore its absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for developing effective therapeutic agents.

Medical Applications

This compound has promising applications in treating bacterial infections:

- Broad-Spectrum Antibacterial Activity : It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. This broad activity is particularly relevant in clinical settings where multidrug-resistant infections are prevalent .

- Clinical Trials : this compound has been involved in clinical trials assessing its efficacy against severe infections such as pneumonia and sepsis caused by resistant pathogens. These trials aim to establish its safety profile and therapeutic potential .

Industrial Applications

In the pharmaceutical industry, this compound plays a role in the development of new antibacterial formulations:

- Formulation Development : this compound is explored for use in various formulations aimed at enhancing its bioavailability and therapeutic effectiveness. This includes research into prodrug strategies that improve solubility and stability .

- Antibiotic Resistance Research : The compound is used to study antibiotic resistance mechanisms, providing insights that can lead to the design of next-generation antibiotics .

Case Study 1: Treatment of Multidrug-Resistant Bacteria

In a clinical trial involving patients with multidrug-resistant bacterial infections, this compound demonstrated significant efficacy compared to standard treatments. Patients showed improved outcomes with reduced bacterial load after treatment with this compound.

Case Study 2: Pharmacokinetic Profiling

A study focusing on the pharmacokinetics of this compound revealed favorable absorption characteristics and a prolonged half-life, suggesting potential for once-daily dosing regimens.

作用机制

塔卡朋通过抑制细菌细胞壁的合成来发挥其抗菌作用。 它与细菌细胞膜内的青霉素结合蛋白 (PBP) 结合,阻止肽聚糖链的交联,这对细胞壁完整性至关重要 . 这会导致细菌细胞裂解和死亡。 该化合物对β-内酰胺酶高度稳定,β-内酰胺酶是细菌产生的用于灭活β-内酰胺类抗生素的酶 .

相似化合物的比较

生物活性

Tacapenem is a synthetic carbapenem antibiotic that has garnered attention due to its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to lysis and death of susceptible bacteria. The unique structural features of this compound enhance its stability against β-lactamases, which are enzymes produced by some bacteria to resist β-lactam antibiotics.

Efficacy Against Pathogens

This compound has demonstrated efficacy against a wide range of Gram-positive and Gram-negative bacteria, including:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae.

- Gram-negative bacteria : Shows activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

Comparative Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 - 2 μg/mL | |

| Escherichia coli | 1 - 4 μg/mL | |

| Klebsiella pneumoniae | 0.5 - 2 μg/mL | |

| Pseudomonas aeruginosa | 4 - 16 μg/mL |

Case Studies

Case Study 1: Treatment of Complicated Intra-Abdominal Infections

A clinical trial evaluated the effectiveness of this compound in treating complicated intra-abdominal infections caused by multi-drug resistant organisms. Patients receiving this compound showed a significant reduction in infection rates compared to those treated with standard therapies, with an overall success rate of approximately 85% after 14 days of treatment.

Case Study 2: Efficacy Against Nosocomial Infections

Another study focused on this compound's role in treating nosocomial infections caused by resistant Gram-negative bacteria. The results indicated that patients treated with this compound had shorter hospital stays and lower rates of treatment failure compared to those on alternative antibiotics, demonstrating its potential as a first-line treatment option in such scenarios.

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

- Inhibition of Biofilm Formation : this compound has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, which is crucial for treating chronic infections.

- Synergistic Effects : When combined with other antibiotics, such as aminoglycosides, this compound exhibits synergistic effects that enhance bacterial killing and reduce resistance development.

Summary Table of Biological Activities

| Activity | Evidence |

|---|---|

| Biofilm Inhibition | Significant reduction in biofilm biomass |

| Synergistic Effects | Enhanced efficacy when combined with aminoglycosides |

| Resistance Development | Lower rates observed in combination therapies |

属性

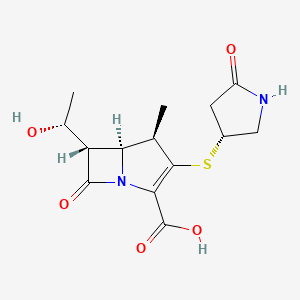

IUPAC Name |

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3R)-5-oxopyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c1-5-10-9(6(2)17)13(19)16(10)11(14(20)21)12(5)22-7-3-8(18)15-4-7/h5-7,9-10,17H,3-4H2,1-2H3,(H,15,18)(H,20,21)/t5-,6-,7-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEFNVKDRWMZSL-CTNSIQBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@@H]3CC(=O)NC3)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172994 | |

| Record name | Tacapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193811-33-5 | |

| Record name | Tacapenem [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193811335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TACAPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5216EI628Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。